molecular formula C5H11NO3S B131558 Hydroxyethylcysteine CAS No. 6367-98-2

Hydroxyethylcysteine

Cat. No. B131558
CAS RN: 6367-98-2
M. Wt: 165.21 g/mol
InChI Key: MWFRVMDVLYIXJF-BYPYZUCNSA-N
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Description

Hydroxyethylcysteine is not directly mentioned in the provided papers, but the research does involve various derivatives and analogs of cysteine, which is closely related to hydroxyethylcysteine. These studies focus on the synthesis and properties of cysteine derivatives, which can offer insights into the behavior of hydroxyethylcysteine by analogy.

Synthesis Analysis

The synthesis of cysteine derivatives is a common theme across the papers. For instance, arylcysteine derivatives were synthesized as metabolites of polycyclic aromatic hydrocarbons and tested for their ability to act as substrates for aminoacyl-RNA synthetases . Another study describes the efficient preparation of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, which is a device for the synthesis of peptide thioesters . Additionally, optically active homocysteine, a precursor to cysteine, was synthesized from methionine, which could be relevant for the synthesis of hydroxyethylcysteine .

Molecular Structure Analysis

The molecular structure of cysteine derivatives plays a crucial role in their reactivity and interaction with biological systems. The structure of the hydrocarbon moiety conjugated with the sulfhydryl group of cysteine determines the synthetases involved in amino acid activation . The stereochemistry of cysteine is also important, as demonstrated by the synthesis of differentially protected (R)- and (S)-2-methylcysteine .

Chemical Reactions Analysis

The reactivity of cysteine derivatives is highlighted in their ability to compete with natural amino acids for activation by aminoacyl-RNA synthetases . The synthesis of peptide thioesters using Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine involves an N- to S-acyl migration, which is a specific type of chemical reaction . The synthesis of cystathionine stereoisomers from homocysteine also involves a condensation reaction under alkaline conditions .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of hydroxyethylcysteine, they do provide information on the properties of related cysteine derivatives. For example, the ability of arylcysteine derivatives to act as substrates for aminoacyl-RNA synthetases suggests specific chemical affinities and reactivities . The synthesis procedures described in the papers also imply certain solubility and stability characteristics necessary for the successful preparation of these compounds .

Scientific Research Applications

1. Homocysteine Metabolism and Neurodegenerative Disorders

Hydroxyethylcysteine plays a role in homocysteine metabolism, which is significant in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. Homocysteine, formed by demethylation of methionine, is implicated in various central nervous system effects and neurodegenerative diseases. Its metabolism intersects with the metabolism of drugs like l-DOPA, used in Parkinson's disease therapy, indicating a potential connection between Hydroxyethylcysteine and neurodegenerative disorders treatment (Blandini et al., 2001).

2. Homocysteine and Vascular Diseases

Hyperhomocysteinemia, associated with elevated homocysteine levels, has been linked to various vascular diseases. Studies suggest that homocysteine-induced endothelial dysfunction may contribute to thromboembolism, atherosclerosis, and other vascular diseases. This implies that controlling homocysteine levels, potentially through Hydroxyethylcysteine, could have therapeutic implications in these conditions (D’Angelo & Selhub, 1997).

3. Antioxidant Properties

Research indicates that compounds related to Hydroxyethylcysteine, such as aminoethylcysteine ketimine decarboxylated dimer, have significant antioxidant properties. These compounds interact with reactive oxygen and nitrogen species, suggesting a potential role for Hydroxyethylcysteine in oxidative stress-related conditions (Macone et al., 2011).

4. Role in Hyperhomocysteinemia and Cognitive Disorders

Elevated homocysteine levels are associated with cognitive disorders and neurotoxicity. The regulation of homocysteine levels through pathways involving Hydroxyethylcysteine could be crucial in managing conditions like Alzheimer's disease and other cognitive impairments (Bhatia & Singh, 2015).

properties

IUPAC Name

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRVMDVLYIXJF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914076
Record name S-(2-Hydroxyethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyethylcysteine

CAS RN

6367-98-2, 97170-10-0
Record name S-(2-Hydroxyethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteine, S-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Hydroxyethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

36.3 g of L-cysteine was dissolved in 300 ml of water. 24 ml 1 mol/L of NaOH solution was added into above solution and cooled by ice-water bath in order to adjust pH value to 7. And then at 0° C. 30 mL of epoxy ethane was added dropwise to the above solution and then mixture was cooled to 10° C. After the mixture was stirred for 1.0 hour, it was warmed to room temperature and then stirred for 1.5 hours. The resultant mixture was extracted with ethyl ether three times (60 ml, 45 ml, 45 ml) to remove the residual epoxy ethane. Water layer was removed on a rot-vap to obtain a buff solid. The solid was recrystallized in 95% ethanol to obtain a white lamellar crystal (33.9 g). Yield 69.4%□mp 195-196° C. (Dec.).
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
69.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
DM Vollmer, R Thier, HM Bolt - Fresenius' journal of analytical chemistry, 1998 - Springer
… S-hydroxyethylcysteine are analysed by RP-HPLC and fluorescence detection, with a detection limit of 8 nmol/g protein. Background levels of S-hydroxyethylcysteine were quantified in …
Number of citations: 12 link.springer.com
L Ehrenberg, D Segerbäck, K Svensson… - Mutation Research …, 1977 - Elsevier
… Another problem is the spontaneous occurrence of hydroxyethylcysteine in control mice (Table 2). Similar contents of hydroxyethylcysteine were encountered in human haemoglobin [6]…
Number of citations: 152 www.sciencedirect.com
AE Braunstein, EV Goryachenkova, EA Tolosa… - … et Biophysica Acta (BBA …, 1971 - Elsevier
… (C) Quantitative determinations of cystathionine and S-hydroxyethylcysteine were done by chromatography on paper followed by elution of tile spots with a copper-ninhydrin reagent …
Number of citations: 133 www.sciencedirect.com
WG Crewther, LM Dowling, AS Inglis… - Textile Research …, 1967 - journals.sagepub.com
… hydroxyethylcysteine were obtained by multiplying … a value for’ S-2-hydroxyethylcysteine was obtained 1>y subtraction. … but significant amounts of S-2-hydroxyethylcysteine were pres- …
Number of citations: 37 journals.sagepub.com
RH Schirmer, T Schöllhammer… - Free Radical …, 1987 - Taylor & Francis
… -66) contained 2-hydroxyethylcysteine in position 58. Amino acid analyses using o-phthalaldehyde derivatisation confirmed the presence of 2-hydroxyethylcysteine in both peptides t( 1-…
Number of citations: 103 www.tandfonline.com
RA Parent, DE Paust, MK Schrimpf… - Toxicological …, 1998 - academic.oup.com
… Based on the fragmentation pattern, Metabolite 3 was identified as W-acetyl-2-carboxy-2-hydroxyethylcysteine. The analogous amide to this metabolite had previously been reported as …
Number of citations: 78 academic.oup.com
T Schettgen, A Musiol, T Kraus - … of Up‐to‐the‐Minute Research …, 2008 - Wiley Online Library
Mercapturic acids are highly important and specific biomarkers of exposure to carcinogenic substances in occupational and environmental medicine. We have developed and validated …
S Osterman-Golkar, D Hultmark, D Segerbäck… - Biochemical and …, 1977 - Elsevier
Experiments with mice show that the pre-carcinogen vinyl chloride is metabolically converted to a short-lived alkylating intermediate which introduces the 2-oxoethyl group onto …
Number of citations: 147 www.sciencedirect.com
F Gachon, P Labarre, D Godeneche, MF Moreau… - Drug metabolism and …, 1993 - ASPET
… products of alkylated glutathione, namely thiodiacetic acid and its sulfoxide, S-carboxymethylcysteine and N-acetyl derivatives of S-carboxymethylcysteine and S-hydroxyethylcysteine.(…
Number of citations: 2 dmd.aspetjournals.org
FC Rowan, M Richards, RA Bibby… - ACS chemical …, 2013 - ACS Publications
Most protein kinases are regulated through activation loop phosphorylation, but the contributions of individual sites are largely unresolved due to insufficient control over sample …
Number of citations: 60 pubs.acs.org

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